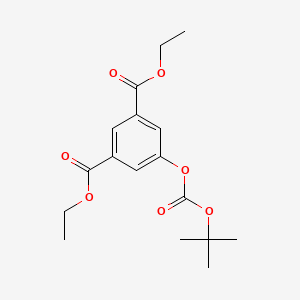
Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate: is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a diiodoimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of cyclopropylamine and diiodo-substituted reagents.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the imidazole derivative with the tert-butyl carbamate intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the imidazole ring.
科学的研究の応用
Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of iodine atoms in the imidazole ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl 4-(2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
- tert-butyl (4-bromobutyl)carbamate
Uniqueness
Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate is unique due to the presence of diiodoimidazole moiety, which imparts distinct chemical properties and potential biological activities. The iodine atoms in the imidazole ring can enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
tert-butyl N-[2-(2-cyclopropyl-4,5-diiodoimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19I2N3O2/c1-13(2,3)20-12(19)16-6-7-18-10(15)9(14)17-11(18)8-4-5-8/h8H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFOEBUMCNBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=NC(=C1I)I)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19I2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8106860.png)
![3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one](/img/structure/B8106867.png)

![ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B8106875.png)
![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)





